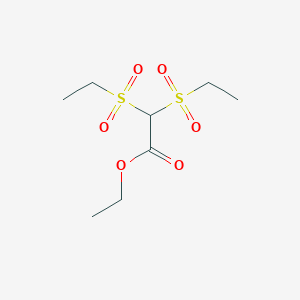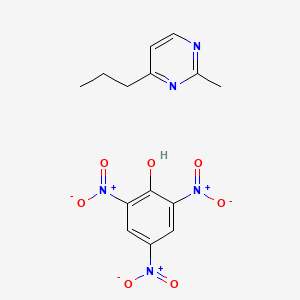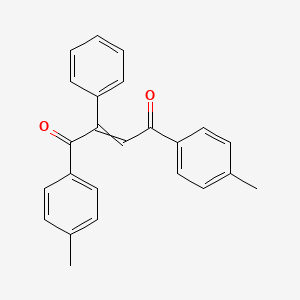
1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione is an organic compound with the molecular formula C24H20O2. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups and a phenyl group attached to a but-2-ene-1,4-dione backbone. It is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione typically involves the reaction of 4-methylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions usually include a solvent like ethanol and a temperature range of 25-30°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial in its role as a reagent in organic synthesis. Additionally, its potential biological activities may involve interactions with cellular proteins and enzymes, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(4-methylphenyl)-2-butyne-1,4-dione: Similar structure but with a triple bond instead of a double bond.
1,4-Bis(4-methylphenyl)isoquinoline: Contains an isoquinoline ring instead of a but-2-ene-1,4-dione backbone.
1,4-Bis[(4-methylphenyl)sulfonyl]-2-butanone: Contains sulfonyl groups instead of phenyl groups.
Uniqueness
1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione is unique due to its specific structural arrangement, which imparts distinct reactivity and properties
Propriétés
Numéro CAS |
88406-91-1 |
|---|---|
Formule moléculaire |
C24H20O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
1,4-bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C24H20O2/c1-17-8-12-20(13-9-17)23(25)16-22(19-6-4-3-5-7-19)24(26)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
Clé InChI |
IWVLUDCLXKFICF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)


![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
methanone](/img/structure/B14391700.png)
![(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide](/img/structure/B14391716.png)
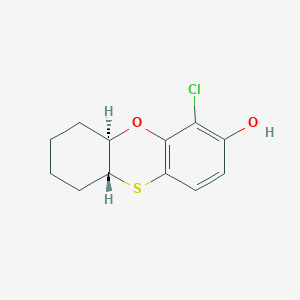
![N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14391727.png)
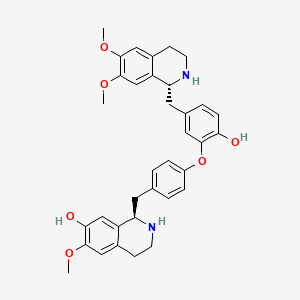
![Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B14391734.png)
